molecular formula C7H3F3N2S B11758689 3-(Trifluoromethylthio) isonicotinonitrile

3-(Trifluoromethylthio) isonicotinonitrile

Cat. No.: B11758689
M. Wt: 204.17 g/mol
InChI Key: XRFUYCPWCNLEGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio) isonicotinonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to an isonicotinonitrile framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylthiolation of isonicotinonitrile using a hypervalent trifluoromethylthio-iodine reagent in the presence of a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol . The reaction conditions often include mild temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Trifluoromethylthio) isonicotinonitrile may involve large-scale trifluoromethylthiolation processes using copper trifluoromethylthio complexes. These processes are designed to be efficient and scalable, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio) isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoromethyl sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Trifluoromethyl sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Trifluoromethylthio) isonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio) isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethylthio group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl) isonicotinonitrile
  • 3-(Trifluoromethylthio)phenyl isocyanate
  • Trifluoromethyl sulfoxides and sulfones

Uniqueness

3-(Trifluoromethylthio) isonicotinonitrile is unique due to the presence of both a trifluoromethylthio group and an isonicotinonitrile framework. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-4-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-4-12-2-1-5(6)3-11/h1-2,4H

InChI Key

XRFUYCPWCNLEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)SC(F)(F)F

Origin of Product

United States

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